molecular formula C15H20N4O5S B11011208 Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11011208
M. Wt: 368.4 g/mol
InChI Key: RARQPBGNYBRNIY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a thiazole-derived compound with a complex acylated side chain featuring a 3-oxopiperazine moiety. Thiazole rings are known for their bioisosteric properties and are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and interact with biological targets.

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H20N4O5S/c1-3-24-14(23)13-9(2)17-15(25-13)18-10(20)4-5-12(22)19-7-6-16-11(21)8-19/h3-8H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

RARQPBGNYBRNIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under basic conditions (sodium carbonate) to form the thiazole ring via cyclocondensation. The reaction proceeds at 60–70°C for 5–5.5 hours, achieving yields >98%.

Key Parameters

  • Solvent : Ethanol (10–35% concentration)

  • Base : Sodium carbonate (0.01–0.1 wt% relative to ethyl 2-chloroacetoacetate)

  • Workup : Distillation to remove solvent, pH adjustment to 9–10 with NaOH, and vacuum drying.

Analytical Data for Intermediate

  • Melting Point : 172–173°C

  • Purity : >98% (HPLC)

  • IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C=N thiazole).

Functionalization of the 2-Amino Group

The 2-amino group undergoes acylation to introduce the 4-oxo-4-(3-oxopiperazin-1-yl)butanoyl moiety.

Synthesis of 4-Oxo-4-(3-Oxopiperazin-1-yl)Butanoic Acid

This intermediate is prepared via:

  • Route A : Condensation of piperazine-2-one with succinic anhydride in dichloromethane.

  • Route B : Ring-opening of γ-butyrolactone with 3-oxopiperazine under acidic conditions.

Optimized Protocol

  • Reactants : Piperazine-2-one (1 eq), succinic anhydride (1.2 eq)

  • Solvent : Dichloromethane

  • Catalyst : DMAP (0.1 eq)

  • Yield : 82%.

Activation of the Carboxylic Acid

The acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupling reagents (EDCI/HOBt):

Method Conditions Yield
SOCl₂Reflux in toluene, 4 h89%
EDCI/HOBtDMF, 0°C → RT, 12 h78%

Coupling to Form the Target Compound

The activated acid reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate under controlled conditions.

Acylation Protocol

  • Reactants :

    • Thiazole intermediate (1 eq)

    • 4-Oxo-4-(3-oxopiperazin-1-yl)butanoyl chloride (1.1 eq)

  • Solvent : Dry toluene or DMF

  • Base : Triethylamine (2 eq)

  • Temperature : 0°C → RT, 4 h

  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, vacuum drying.

Yield and Purity Optimization

Parameter Effect on Yield
Solvent (DMF vs. toluene)DMF improves solubility (↑ yield 15%)
Excess acyl chloride>1.1 eq reduces yield due to side reactions
Reaction time<4 h leads to incomplete acylation

Optimal Yield : 76–84%.

Characterization and Analytical Data

Spectral Properties

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 1640 cm⁻¹ (ketone C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.28 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.15–3.60 (m, 8H, piperazine), 4.22 (q, 2H, OCH₂), 7.25 (s, 1H, thiazole-H).

  • HRMS (ESI+) : m/z 423.1421 [M+H]⁺ (calc. 423.1424).

Purity and Stability

  • HPLC Purity : >95% (C18 column, MeCN/H₂O gradient).

  • Storage : Stable at −20°C for 12 months.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
SOCl₂-mediated acylationHigh yields, short reaction timeRequires anhydrous conditions
EDCI/HOBt couplingMild conditions, no acid chloride handlingLower yields, expensive reagents

Industrial Scalability Considerations

  • Cost Drivers : EDCI/HOBt increases production costs by 30% compared to SOCl₂.

  • Environmental Impact : SOCl₂ generates HCl waste, necessitating neutralization.

  • Process Safety : DMF requires strict temperature control to prevent exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has been studied for several biological activities:

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit antimicrobial properties. This compound may inhibit the growth of various pathogens through enzyme inhibition or disruption of cellular processes.

Anticancer Potential

The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Studies suggest that it may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation of tumor cells.

Neuroprotective Effects

The piperazine component is known to influence neurotransmitter systems, suggesting potential applications in neuropharmacology. This compound could be explored for its neuroprotective properties against neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity or selectivity. Common synthetic routes include:

Multi-Step Organic Synthesis

  • Reagents: Various reagents are used to introduce functional groups.
  • Conditions: Specific temperature and pressure settings are optimized to achieve high yields.

Structural Modifications

  • Modifications can enhance solubility and bioavailability.
  • Derivatives of the compound may be synthesized to explore structure-activity relationships.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, derivatives of thiazole compounds were shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in the screening process, demonstrating promising results against resistant strains .

Case Study 2: Anticancer Activity

A research article highlighted the potential of thiazole-based compounds in inhibiting cancer cell lines. This compound exhibited cytotoxic effects on prostate cancer cells, suggesting its mechanism involves apoptosis induction .

Case Study 3: Neuroprotective Mechanisms

Investigations into the neuroprotective effects of piperazine derivatives revealed that they could modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This compound was tested in vitro, showing potential for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related thiazole-5-carboxylate derivatives, focusing on substituents, molecular weights, and reported biological activities:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Biological Activity/Application Reference
Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate 4-oxo-4-(3-oxopiperazin-1-yl)butanoyl C₁₆H₂₁N₅O₅S 395.43 g/mol Hypothesized kinase/IRES inhibition
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-nitrobenzamido C₁₄H₁₃N₃O₅S 335.34 g/mol Intermediate in drug synthesis
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(trifluoromethyl)phenyl C₁₄H₁₂F₃NO₂S 315.31 g/mol Laboratory chemical
Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (cpd_W) 2-(1,3-benzoxazol-2-ylthio)butanoyl C₁₈H₁₈N₄O₃S₂ 420.49 g/mol IRES inhibitor (anti-cancer activity)
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate (Impurity XI) 4-(2-methylpropoxy)phenyl C₁₇H₂₁NO₃S 319.42 g/mol Febuxostat synthesis impurity

Key Observations

Substituent Effects on Bioactivity :

  • The 3-oxopiperazine and benzoxazole-thio substituents (as in the target compound and cpdW) introduce heterocyclic and sulfur-containing groups, which are associated with enhanced binding to biological targets. For example, cpdW showed potent IRES inhibition in breast cancer models .
  • Trifluoromethylphenyl and nitrobenzamido substituents (e.g., compounds in ) are typically inert in biological assays but serve as intermediates or building blocks in drug synthesis.

Synthetic Challenges :

  • Acylation reactions on thiazole rings (e.g., introducing the 4-oxopiperazine group) may require optimized coupling agents or protecting strategies, as seen in failed attempts to synthesize similar dihydrothiazoles using DBTBE methods .

Physicochemical Properties :

  • The 3-oxopiperazine group increases polarity and hydrogen-bonding capacity compared to hydrophobic substituents like trifluoromethylphenyl. This could influence solubility and bioavailability.

Research Findings on Analogues

  • Anti-Cancer Activity : The benzoxazole-thio derivative (cpd_W) reduced tumor growth in T47D breast cancer cells by targeting IRES-mediated translation, with an IC₅₀ in the low micromolar range .
  • Impurity Profiling : Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate was identified as a process-related impurity in febuxostat synthesis, highlighting the need for rigorous purification protocols .

Biological Activity

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring and a piperazine moiety, which are known to interact with various biological targets. The molecular formula is C15H20N4O5S, with a molecular weight of approximately 358.39 g/mol .

Structure and Properties

The structural components of this compound contribute significantly to its biological activity:

Component Description
Thiazole RingA five-membered heterocyclic structure containing sulfur and nitrogen, known for diverse biological properties.
Piperazine MoietyOften associated with pharmacological activity, enhancing the compound's interaction with biological targets.
Carboxylate GroupImproves solubility and reactivity, facilitating interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown broad-spectrum antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The unique dual functionality of this compound may enhance its antimicrobial efficacy compared to other similar compounds.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole-based compounds. For example, certain thiazole derivatives have been identified as inhibitors of SIRT2, a protein involved in cancer progression. These compounds demonstrated concentration-dependent cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents . The inhibition of SIRT2 leads to increased levels of acetylated α-tubulin, suggesting a mechanism through which these compounds exert their anticancer effects.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of various thiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against Mycobacterium smegmatis . This suggests that modifications in the structure can significantly influence antibacterial potency.

Study on Anticancer Efficacy

In another investigation focused on anticancer activity, thiazole derivatives were tested against several cancer cell lines. The results indicated that the presence of electron-withdrawing groups in the phenyl ring enhanced the anticancer activity of these compounds . this compound's structure may allow for similar enhancements in efficacy.

Q & A

Q. What experimental designs optimize enantiomeric purity for chiral centers?

  • Methodology : Chiral chromatography (Chiralpak columns) separates enantiomers. Asymmetric synthesis routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (BINOL-derived ligands). Circular Dichroism (CD) spectroscopy confirms enantiomeric excess (ee) .

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